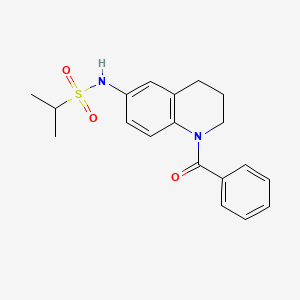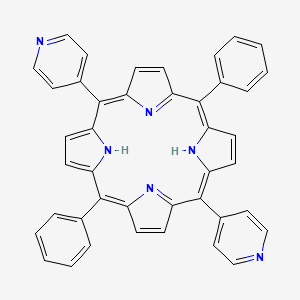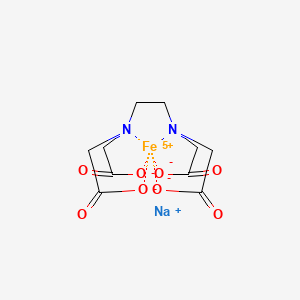
Sodium ferric ethylenediaminetetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sodium ferric ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with ferric chloride and sodium hydroxide. The reaction involves dissolving sodium hydroxide in water, adding ethylenediaminetetraacetic acid, and then carefully heating the mixture until the solid dissolves. Ferric chloride is then dissolved in water and added to the mixture under continuous stirring .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process ensures the precise control of pH and temperature to optimize yield and purity. The compound is typically produced as a trihydrate form, which is a light yellow powder that is stable and unaffected by storage .
化学反応の分析
Types of Reactions
Sodium ferric ethylenediaminetetraacetate undergoes various chemical reactions, including chelation, oxidation, and substitution. Its primary function is to chelate metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, reducing agents, and oxidizing agents. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the formed complexes .
Major Products
The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, agriculture, and medicine .
科学的研究の応用
Sodium ferric ethylenediaminetetraacetate has a wide range of scientific research applications:
作用機序
The mechanism of action of sodium ferric ethylenediaminetetraacetate involves its ability to chelate metal ions. It binds to metal ions through its four oxygen and two nitrogen atoms, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted reactions and makes them available for uptake in biological systems . In molluscs, it interacts with and destroys hemocyanin, a copper-based compound in their blood, leading to their death .
類似化合物との比較
Sodium ferric ethylenediaminetetraacetate is unique due to its high stability and effectiveness as a chelating agent. Similar compounds include:
Disodium ethylenediaminetetraacetate: Used for similar chelation purposes but lacks the iron component.
Sodium calcium edetate: Another chelating agent used in medicine and industry, but with calcium instead of iron.
Tetrasodium ethylenediaminetetraacetate: Used in various industrial applications for its chelating properties.
This compound stands out due to its specific use in iron-related applications and its effectiveness in binding iron ions.
特性
分子式 |
C10H12FeN2NaO8+2 |
|---|---|
分子量 |
367.05 g/mol |
IUPAC名 |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(5+) |
InChI |
InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+5;+1/p-4 |
InChIキー |
UWSAIOMORQUEHN-UHFFFAOYSA-J |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


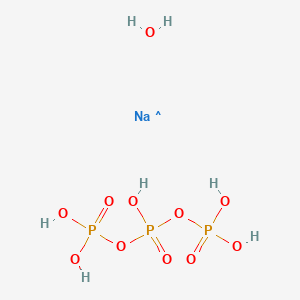

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345085.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)

![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
![3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345112.png)
![4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345115.png)
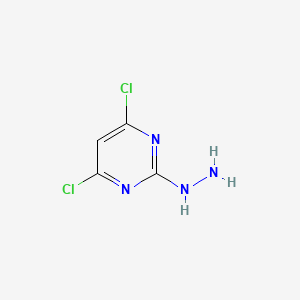
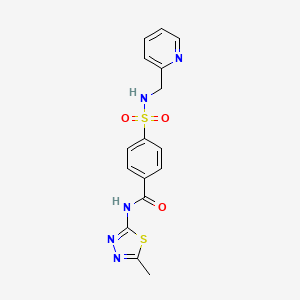
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345131.png)
